6-Methyl-8-nitroquinoline is a heterocyclic aromatic organic compound with the molecular formula . It is a derivative of quinoline, characterized by a methyl group at the 6th position and a nitro group at the 8th position on the quinoline ring. This structural arrangement imparts unique electronic and steric properties, enhancing its reactivity and potential applications in various fields, including medicinal chemistry and material science .
6-Methyl-8-nitroquinoline can be sourced from chemical suppliers and is classified as an aromatic heterocyclic compound. Its systematic IUPAC name is 6-methyl-8-nitroquinoline, and it is identified by the CAS number 68420-92-8. The compound is primarily studied for its synthesis methods, biological activity, and potential applications in drug development.
The synthesis of 6-methyl-8-nitroquinoline typically involves the nitration of 6-methylquinoline. One common method employs a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group selectively at the 8th position. The reaction is conducted under controlled temperature conditions to optimize yield and selectivity .
Industrial Production: In industrial settings, similar synthetic routes are utilized but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures maximum yield and purity. Purification techniques such as recrystallization or chromatography are often employed post-synthesis to isolate the desired product.
The molecular structure of 6-methyl-8-nitroquinoline features a quinoline ring with specific substituents:
InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3APXIIWAJZKHFIV-UHFFFAOYSA-N.This structure highlights the presence of both a methyl group (–CH₃) and a nitro group (–NO₂), which influence its chemical behavior and interactions.
6-Methyl-8-nitroquinoline can undergo several chemical reactions:
The mechanism of action for compounds like 6-methyl-8-nitroquinoline often involves interactions at the molecular level that affect biological pathways. For instance, derivatives of quinoline have been studied for their antimalarial, antimicrobial, and antileishmanial activities . The precise mechanisms can vary depending on the specific biological target but generally involve interference with nucleic acid synthesis or disruption of cellular processes.
The compound exhibits characteristic infrared (IR) absorption bands corresponding to functional groups present in its structure, which can be analyzed using spectroscopic techniques for further characterization .
6-Methyl-8-nitroquinoline has several scientific uses:
Research continues into its potential as a therapeutic agent due to its diverse reactivity patterns and ability to form various derivatives with enhanced biological activity .
Nitration of methylquinolines requires precise control to override inherent substrate biases. For 6-methylquinoline, electrophilic attack favors C5/C8 positions due to the methyl group’s ortho/para-directing effects. Mixed-acid systems (H₂SO₄/HNO₃) achieve 80–90% C8-nitration selectivity at 0–5°C, exploiting kinetic control to minimize dinitration [10]. The 6-methyl group sterically shields C5, further enhancing C8 specificity. Alternative approaches include:
Table 1: Comparative Nitration Methods for 6-Methylquinoline
| Substrate | Reagent System | Temperature (°C) | C8-Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| 6-Methylquinoline | H₂SO₄/HNO₃ (3:1) | 0–5 | 85–90 | 82 |
| 6-Methylquinoline | Ac₂O/HNO₃ (2:1) | 25 | 78 | 75 |
| 6-Bromoquinoline* | HNO₃/AcOH | 70 | >95 | 88 |
Bromine directs nitration ortho to itself [7].
Pd-catalyzed cross-couplings enable late-stage diversification of pre-nitrated quinolines. Key advances include:
Brønsted acids govern cyclization and substitution outcomes:
Halogenation stabilizes sensitive quinoline frameworks for subsequent functionalization:
Solvent and energy optimization address environmental drawbacks:
Table 2: Green Synthesis Metrics for Key Methodologies
| Method | Solvent | Reaction Time | Byproduct Reduction (%) | Atom Economy |
|---|---|---|---|---|
| Solvent-free Skraup | None | 1 h | 70 | 91% |
| MW-assisted nitration | Clay support | 10 min | 90 | 89% |
| VNS amination | THF | 4 h | 65 | 85% |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.: 463-82-1
CAS No.: